molecular formula C18H36O2 B099391 Octadecanoic-d35 acid CAS No. 17660-51-4

Octadecanoic-d35 acid

Cat. No.: B099391
CAS No.: 17660-51-4
M. Wt: 319.7 g/mol
InChI Key: QIQXTHQIDYTFRH-KNAXIHRDSA-N
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Description

Octadecanoic-d35 acid, also known as stearic-d35 acid, is a deuterated form of stearic acid. It is a saturated fatty acid with the molecular formula CD3(CD2)16CO2H. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the stearic acid molecule. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and analytical chemistry .

Biochemical Analysis

Biochemical Properties

Octadecanoic-d35 acid is involved in various biochemical reactions. It is a major component of many lipids, and it plays a crucial role in the structure and function of cell membranes . It interacts with various enzymes, proteins, and other biomolecules. For example, it can be metabolized by enzymes such as lipases and fatty acid synthases . The nature of these interactions is typically hydrophobic, given the long hydrocarbon chain of this compound .

Cellular Effects

This compound influences various cellular processes. It is a key component of the lipid bilayer in cell membranes, contributing to membrane fluidity and function . It can also impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it may influence the expression of genes involved in lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to proteins and other biomolecules, influencing their structure and function . It can also inhibit or activate enzymes involved in lipid metabolism . Furthermore, it can alter gene expression, potentially influencing the production of proteins and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . It is a stable compound, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Lower doses might have minimal effects, while higher doses could lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key player in fatty acid metabolism, where it can be broken down or synthesized by various enzymes . It can also interact with cofactors involved in these metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It could be localized in various compartments or organelles depending on its role in the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecanoic-d35 acid can be synthesized through the hydrogenation of oleic acid using deuterium gas. The process involves the use of a catalyst, typically palladium on carbon, under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C18H34O2} + \text{D2} \rightarrow \text{C18D36O2} ]

Another method involves the exchange of hydrogen atoms in stearic acid with deuterium atoms using deuterated reagents such as deuterated isopropanol and deuterium oxide. This process is catalyzed by platinum on activated carbon and requires specific reaction conditions, including elevated temperatures and prolonged reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas and suitable catalysts. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired isotopic purity and chemical composition .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic-d35 acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated stearic aldehyde and deuterated stearic acid.

    Reduction: Reduction of this compound can yield deuterated stearic alcohol.

    Substitution: The carboxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum deuteride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products

Scientific Research Applications

Octadecanoic-d35 acid is widely used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Octadecanoic-d35 acid is unique due to its isotopic labeling with deuterium. Similar compounds include:

    Palmitic-d31 acid: A deuterated form of palmitic acid with a shorter carbon chain.

    Oleic-d34 acid: A deuterated form of oleic acid with a double bond in the carbon chain.

    Myristic-d27 acid: A deuterated form of myristic acid with a shorter carbon chain.

Compared to these compounds, this compound has a longer carbon chain and higher molecular weight, making it suitable for specific applications in metabolic studies and analytical chemistry .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-KNAXIHRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492801
Record name (~2~H_35_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17660-51-4
Record name (~2~H_35_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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